2-(2,5-Dimethylthiophen-3-yl)-N-methylethan-1-amine
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Overview
Description
2-(2,5-Dimethylthiophen-3-yl)-N-methylethan-1-amine is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two methyl groups attached to the thiophene ring and an amine group attached to an ethan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylthiophen-3-yl)-N-methylethan-1-amine typically involves the following steps:
Friedel-Crafts Acylation: The starting material, 2,5-dimethylthiophene, undergoes acylation using oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4).
Reduction: The acylated product is then reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylthiophen-3-yl)-N-methylethan-1-amine can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding thiol or thioether using reducing agents such as sodium borohydride (NaBH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Methylamine, other alkylating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted amines
Scientific Research Applications
2-(2,5-Dimethylthiophen-3-yl)-N-methylethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anti-cancer drugs.
Materials Science: The compound is utilized in the development of photoactive materials and organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylthiophen-3-yl)-N-methylethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylthiophene: A simpler thiophene derivative with two methyl groups attached to the ring.
3-Acetyl-2,5-dimethylthiophene: Contains an acetyl group instead of an amine group.
2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide: A more complex derivative with additional functional groups.
Uniqueness
2-(2,5-Dimethylthiophen-3-yl)-N-methylethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H15NS |
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Molecular Weight |
169.29 g/mol |
IUPAC Name |
2-(2,5-dimethylthiophen-3-yl)-N-methylethanamine |
InChI |
InChI=1S/C9H15NS/c1-7-6-9(4-5-10-3)8(2)11-7/h6,10H,4-5H2,1-3H3 |
InChI Key |
ZLVRUPSQLDHCJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)CCNC |
Origin of Product |
United States |
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